N-(4-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide
Overview
Description
N-(4-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide is an organic compound characterized by the presence of a bromophenyl group, a diphenylcyclopropene moiety, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide typically involves the reaction of 4-bromophenylamine with 2,3-diphenylcycloprop-2-ene-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products:
Oxidation: Bromophenyl oxides.
Reduction: Amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial lipid biosynthesis, while its anticancer effects could be due to the disruption of cellular signaling pathways involved in cell proliferation . The compound’s ability to bind to certain receptors or enzymes can modulate their activity, leading to the observed biological effects .
Comparison with Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Exhibits antimicrobial and antioxidant activities.
Uniqueness: N-(4-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide stands out due to its cyclopropene ring, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various research applications .
Properties
IUPAC Name |
N-(4-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO/c23-17-11-13-18(14-12-17)24-22(25)21-19(15-7-3-1-4-8-15)20(21)16-9-5-2-6-10-16/h1-14,21H,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOFCCKBYMILFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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